4,6-Dinitrobenzo[c]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dinitrobenzo[c]isoxazole is a heterocyclic compound characterized by the presence of an isoxazole ring fused with a benzene ring and substituted with two nitro groups at positions 4 and 6. This compound is known for its electrophilic reactivity and has been studied for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dinitrobenzo[c]isoxazole typically involves the nitration of benzo[c]isoxazole. One common method is the direct nitration of benzo[c]isoxazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dinitrobenzo[c]isoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups in this compound can be displaced by nucleophiles such as phenols, benzenethiols, and azides under basic conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex polycyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate (K₂CO₃) and sodium azide (NaN₃) are commonly used in the presence of phenols or benzenethiols.
Cycloaddition Reactions: The reactions may involve dienophiles and heterodienes under specific conditions.
Major Products Formed
Nucleophilic Substitution: Products such as 2-amino-5,7-dinitroquinoline-3-carbonitrile N-oxide and its derivatives.
Cycloaddition Reactions: Formation of condensed polycyclic systems with potential biological activity.
Wissenschaftliche Forschungsanwendungen
4,6-Dinitrobenzo[c]isoxazole has been explored for various scientific research applications:
Wirkmechanismus
The mechanism of action of 4,6-Dinitrobenzo[c]isoxazole involves its electrophilic nature, which allows it to react with nucleophiles. The nitro groups enhance the compound’s reactivity, facilitating nucleophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dinitrobenzo[d]isoxazole: Similar in structure but with different substitution patterns.
3-R-4-Nitro-6,7-furoxanobenzo[d]isoxazoles: These compounds combine furoxan and isoxazole moieties, exhibiting unique reactivity and potential biological activity.
Uniqueness
4,6-Dinitrobenzo[c]isoxazole is unique due to its specific substitution pattern and electrophilic reactivity, which distinguishes it from other isoxazole derivatives. Its ability to undergo diverse chemical reactions and form complex polycyclic systems makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
29245-51-0 |
---|---|
Molekularformel |
C7H3N3O5 |
Molekulargewicht |
209.12 g/mol |
IUPAC-Name |
4,6-dinitro-2,1-benzoxazole |
InChI |
InChI=1S/C7H3N3O5/c11-9(12)4-1-6-5(3-15-8-6)7(2-4)10(13)14/h1-3H |
InChI-Schlüssel |
SNGQABUPINYZFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=CON=C21)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.